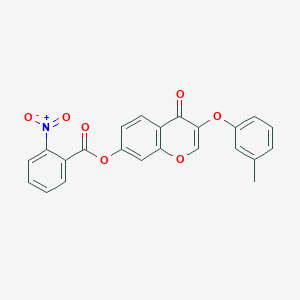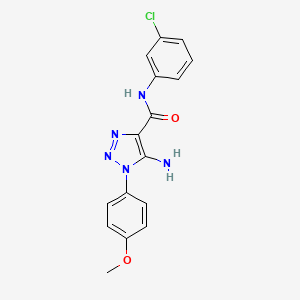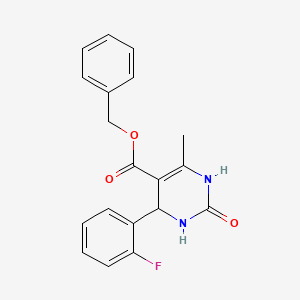
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-nitrobenzoate, also known as MNCB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNCB is a derivative of coumarin, which is a natural compound found in many plants. The unique chemical structure of MNCB makes it a promising candidate for various biological and biochemical applications, including drug discovery and development, molecular biology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-nitrobenzoate is complex and involves multiple pathways. This compound has been shown to interact with various biological targets, including enzymes, receptors, and DNA. This compound can inhibit the activity of enzymes involved in various biological processes, including inflammation, cancer cell proliferation, and viral replication. Additionally, this compound can bind to receptors and modulate their activity, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes involved in inflammation, cancer cell proliferation, and viral replication. Additionally, this compound has been shown to modulate the activity of various receptors, leading to various physiological effects, including anti-inflammatory, anti-tumor, and anti-viral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-nitrobenzoate has several advantages for lab experiments, including its high potency, selectivity, and specificity. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, this compound also has limitations for lab experiments, including its potential toxicity, instability, and limited solubility.
Direcciones Futuras
There are several future directions for 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-nitrobenzoate research, including the development of new synthetic methods to improve its stability and solubility. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, this compound can be used as a starting point for the development of new drugs with improved pharmacological properties.
Métodos De Síntesis
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-nitrobenzoate can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and biotransformation. Chemical synthesis involves the use of chemical reactions to create this compound from simple starting materials. Enzymatic synthesis involves the use of enzymes to catalyze the synthesis of this compound from precursor molecules. Biotransformation involves the use of microorganisms to transform precursor molecules into this compound.
Aplicaciones Científicas De Investigación
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-nitrobenzoate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in drug discovery and development. This compound has been shown to exhibit potent pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. Additionally, this compound has been shown to have a high affinity for various biological targets, including enzymes, receptors, and DNA.
Propiedades
IUPAC Name |
[3-(3-methylphenoxy)-4-oxochromen-7-yl] 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO7/c1-14-5-4-6-15(11-14)30-21-13-29-20-12-16(9-10-18(20)22(21)25)31-23(26)17-7-2-3-8-19(17)24(27)28/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCWCWWBDDEANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B4989001.png)
![1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinamide](/img/structure/B4989002.png)
![N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B4989004.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4989012.png)
![3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4989014.png)
![2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol](/img/structure/B4989021.png)
![2-(4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)-N,N-dimethylacetamide](/img/structure/B4989022.png)
![1-{2-[2-(4-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4989025.png)

![2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4989038.png)
![1-[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]-N-[(4-methyl-1H-imidazol-5-yl)methyl]methanamine](/img/structure/B4989040.png)
![2-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B4989056.png)